

BR-1 for Immunoprecipitation Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: BR-1

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Given the ambiguity of "BR-1," this document provides detailed application notes and protocols for two distinct and highly relevant proteins in life science research that could be referred to by this abbreviation: BRI1 (BRASSINOSTEROID INSENSITIVE 1), a key receptor in plant steroid hormone signaling, and BRCA1 (Breast Cancer 1), a critical tumor suppressor protein in humans.

Section 1: BRI1 (BRASSINOSTEROID INSENSITIVE 1) for Immunoprecipitation Application Notes

Introduction: BRI1 is a plasma membrane-localized leucine-rich repeat receptor-like kinase that plays a central role in brassinosteroid (BR) signaling, a pathway crucial for plant growth and development.^[1] Immunoprecipitation (IP) of BRI1 is a fundamental technique used to study its post-translational modifications (e.g., phosphorylation and ubiquitination), identify interacting proteins (e.g., its co-receptor BAK1), and elucidate the molecular mechanisms of BR signal transduction.^[1]

Principle of the Assay: Immunoprecipitation of BRI1 involves the use of a specific antibody to isolate the BRI1 protein from a plant protein extract. The antibody-BRI1 complex is then captured on a solid support, typically protein A or G agarose beads. After washing away non-specifically bound proteins, the purified BRI1 and its interacting partners can be eluted and analyzed by various downstream applications such as Western blotting or mass spectrometry.

Due to the challenges in raising antibodies against the endogenous BRI1, tagged versions of the protein (e.g., BRI1-GFP, BRI1-HA) are often used for immunoprecipitation experiments.[\[1\]](#)

Data Presentation: Quantitative Parameters for BRI1 Immunoprecipitation

| Parameter | Recommendation | Source |
|--------------------------------------|--|---|
| Starting Material | 200 mg of plant tissue | [2] |
| Protein Extract Volume | 1 mg of total protein | [1] |
| Antibody Type | Polyclonal or Monoclonal; Anti-GFP or Anti-HA for tagged proteins | [1] [3] |
| Antibody Dilution (for Western Blot) | 1:5000 | [2] [3] |
| Bead Type | Anti-Tag MicroBeads (e.g., GFP-Trap) or Protein A/G Agarose | [1] [4] |
| Bead Volume | 15 µl GFP-trap beads for 200 mg plant material; 50 µl Anti-Tag MicroBeads for 1 mg protein | [1] [2] |
| Incubation with Antibody/Beads | 30 minutes on ice (MicroBeads); 1 hour to overnight at 4°C (general protocol) | [1] [5] |
| Wash Buffer | Lysis buffer with reduced detergent | [1] |
| Number of Washes | 3-5 times | [5] |

Experimental Protocols

Protocol 1: Immunoprecipitation of Tagged BRI1 from *Arabidopsis thaliana*

This protocol is adapted for the immunoprecipitation of tagged BRI1 (e.g., BRI1-GFP) from plant tissues.^{[1][4]}

Materials:

- Arabidopsis thaliana seedlings expressing tagged BRI1
- Liquid nitrogen
- Mortar and pestle
- Extraction Buffer: 250 mM sucrose, 50 mM HEPES-KOH pH 7.5, 5% glycerol, 0.5% Triton X-100, 50 mM Na₄P₂O₇, 1 mM Na₂MoO₄, 25 mM NaF, 2 mM DTT, and protease inhibitor cocktail.^[2]
- Anti-GFP MicroBeads or GFP-Trap beads
- Wash Buffer: Extraction buffer with 0.1% Triton X-100
- Elution Buffer: 2x Laemmli sample buffer
- Microcentrifuge tubes
- Rotating wheel or shaker

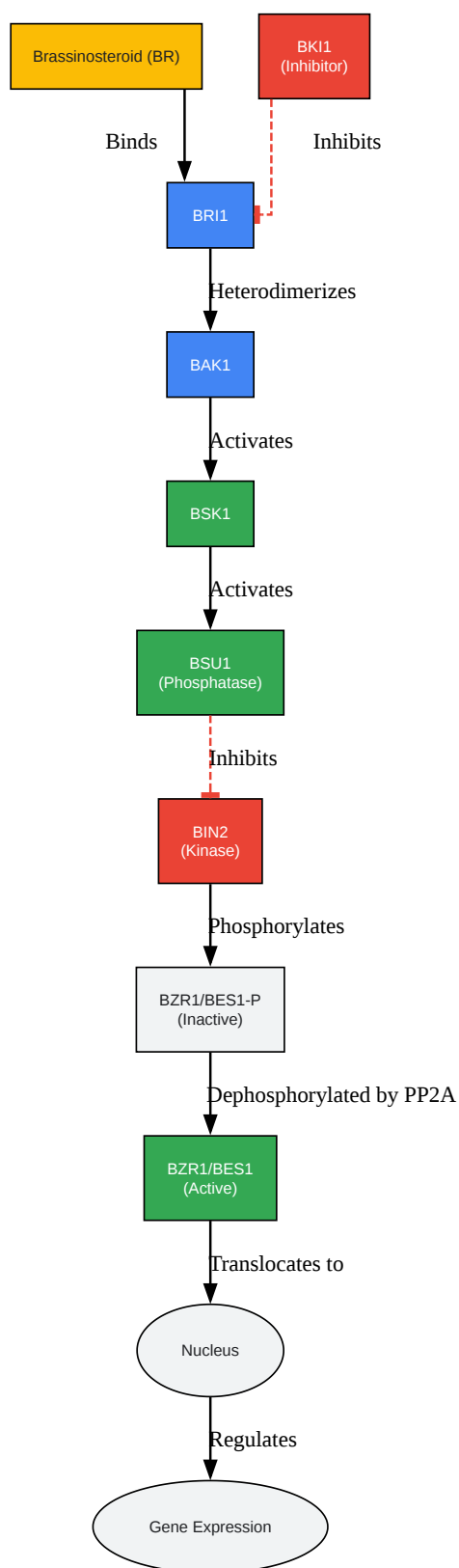
Procedure:

- Harvest approximately 200 mg of plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.^[2]
- Resuspend the powder in 1 ml of ice-cold Extraction Buffer.
- Homogenize the sample further and then incubate on a rotating wheel at 4°C for 30 minutes to solubilize microsomal proteins.^[1]
- Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.^[1]

- Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein extract.
- Determine the protein concentration of the extract. Use 1 mg of total protein for the immunoprecipitation.[\[1\]](#)
- Add 15-50 μ l of Anti-GFP MicroBeads to the protein extract.[\[1\]](#)[\[2\]](#)
- Incubate on a rotating wheel for 1-3 hours at 4°C.
- Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C.
- Discard the supernatant and wash the beads three times with 1 ml of ice-cold Wash Buffer. After each wash, pellet the beads and carefully remove the supernatant.
- After the final wash, remove all residual wash buffer.
- Elute the immunoprecipitated proteins by adding 50 μ l of 2x Laemmli sample buffer to the beads and boiling at 95°C for 5 minutes.
- Centrifuge the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.

Signaling Pathway and Experimental Workflow

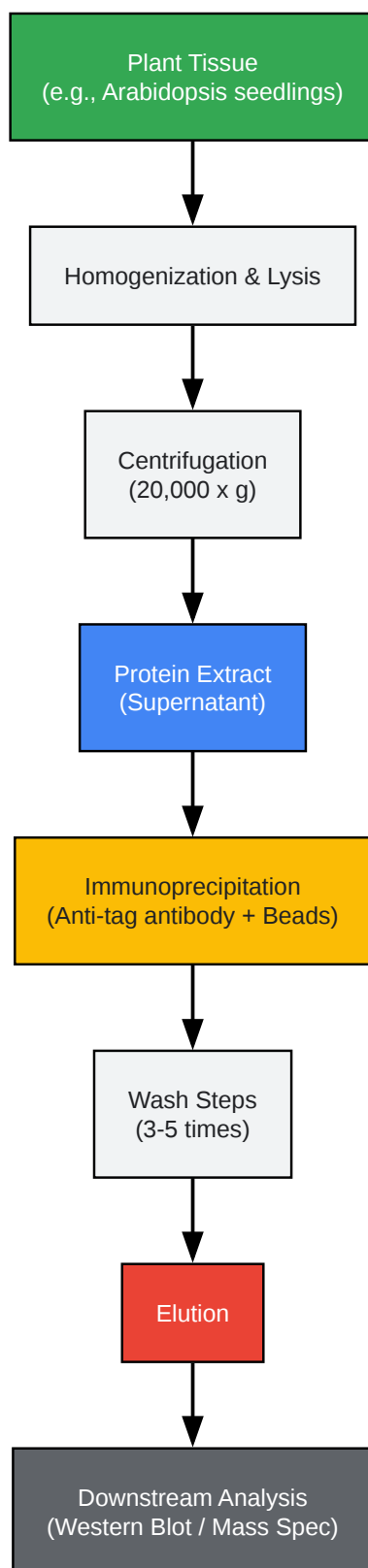
BRI1 Signaling Pathway



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Caption: Simplified BRI1 signaling pathway.

Immunoprecipitation Workflow for BR11

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Caption: Experimental workflow for BRI1 immunoprecipitation.

Section 2: BRCA1 (Breast Cancer 1) for Immunoprecipitation

Application Notes

Introduction: BRCA1 is a tumor suppressor protein that plays a crucial role in DNA repair, cell cycle checkpoint control, and maintaining genomic stability.^[6] Germline mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers.^[6] Immunoprecipitation is a vital technique for studying the function of BRCA1, particularly for identifying its numerous interacting protein partners and understanding its role in various protein complexes, such as the BRCA1-A, -B, and -C complexes.^[7]

Principle of the Assay: Co-immunoprecipitation (Co-IP) is frequently used to study BRCA1 protein-protein interactions. An antibody targeting either BRCA1 or a known interacting partner is used to pull down the entire protein complex from a cell lysate. The components of this complex are then identified by Western blotting or mass spectrometry. Validated antibodies are critical for the success of BRCA1 IP experiments.^[8]

Data Presentation: Quantitative Parameters for BRCA1 Immunoprecipitation

| Parameter | Recommendation | Source |
|----------------------------|---|--|
| Starting Material | 1-5 x 10 ⁷ cells | [5] |
| Lysis Buffer Volume | 1 ml for 1-5 x 10 ⁷ cells | [5] |
| Protein Concentration | 1-2 mg/ml | [5] |
| Antibody Type | Validated Polyclonal or Monoclonal antibodies | [8] |
| Antibody Dilution (for IP) | 1:100 | [9] |
| Bead Type | Protein A/G Agarose or Magnetic Beads | [8] [10] |
| Bead Volume | 20 µl of 50% slurry | [10] |
| Incubation with Antibody | Overnight at 4°C | [10] |
| Incubation with Beads | 1-3 hours at 4°C | [10] |
| Wash Buffer | Lysis buffer or a modification thereof | [10] |
| Number of Washes | 3-5 times | [10] |

Experimental Protocols

Protocol 2: Co-Immunoprecipitation of BRCA1 from Human Cell Lines

This protocol is designed for the co-immunoprecipitation of BRCA1 and its interacting partners from cultured human cells.[\[8\]](#)[\[10\]](#)

Materials:

- Human cell line (e.g., U2OS, 293T)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 10 mM Tris-HCl [pH 7.5], 150 mM NaCl, 0.5% Nonidet P-40, 5 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.[\[8\]](#)

- Anti-BRCA1 antibody (validated for IP)
- Isotype control IgG
- Protein A/G agarose beads
- Wash Buffer: Lysis Buffer
- Elution Buffer: 2x Laemmli sample buffer
- Microcentrifuge tubes
- Rotating wheel or shaker

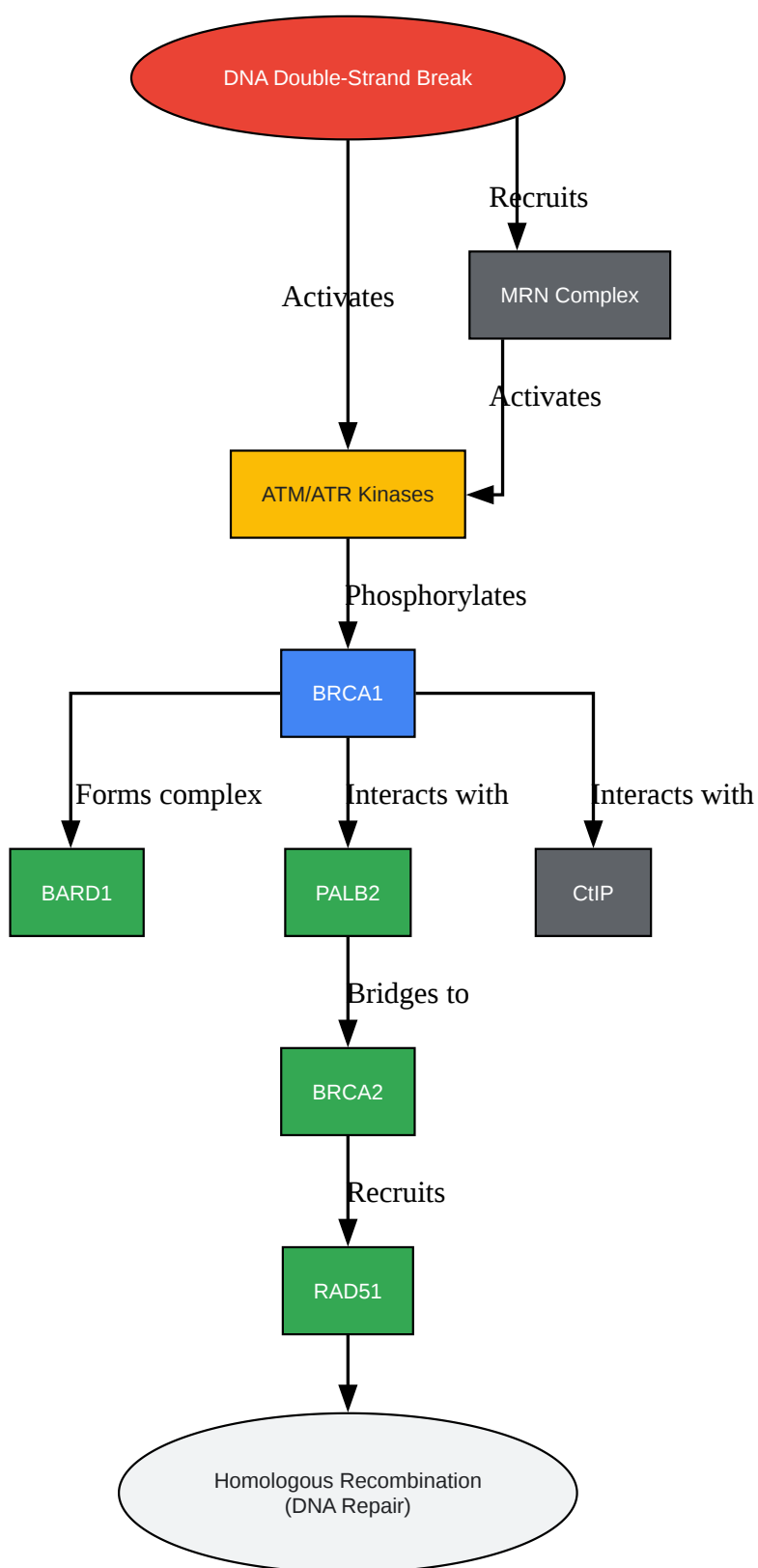
Procedure:

- Culture cells to 80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Lyse the cells by adding 1 ml of ice-cold Lysis Buffer per 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
- Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating on a rotator for 1 hour at 4°C.
- Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
- Add the anti-BRCA1 antibody (e.g., at a 1:100 dilution) to the pre-cleared lysate.[\[9\]](#) For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
- Incubate with gentle rocking overnight at 4°C.[\[10\]](#)

- Add 20 µl of Protein A/G agarose bead slurry and incubate for an additional 1-3 hours at 4°C. [\[10\]](#)
- Collect the bead-antibody-protein complexes by centrifugation at 500 x g for 1 minute at 4°C.
- Wash the pellet five times with 1 ml of ice-cold Wash Buffer. [\[10\]](#)
- After the final wash, aspirate the supernatant completely.
- Elute the proteins by resuspending the pellet in 50 µl of 2x Laemmli sample buffer and boiling for 5 minutes.
- Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.

Signaling Pathway and Experimental Workflow

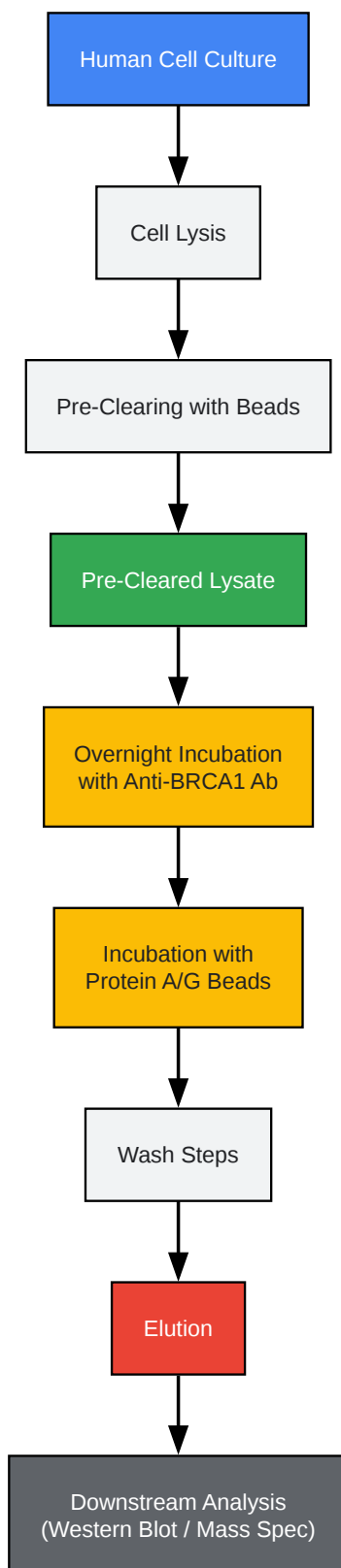
BRCA1 Interaction Network in DNA Damage Response



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Caption: BRCA1's central role in the DNA damage response network.

Co-Immunoprecipitation Workflow for BRCA1

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Caption: Experimental workflow for BRCA1 co-immunoprecipitation.

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